

Application Notes and Protocols for Cell-Based Assays Using ML604440

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Compound of Interest

Compound Name: ML604440

Cat. No.: B15582585

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **ML604440**, a selective and cell-permeable inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2 or $\beta 1i$), in various cell-based assays. The information herein is intended to guide researchers in immunology, oncology, and drug discovery in studying the therapeutic potential of targeting the immunoproteasome.

Introduction

The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like IFN- γ . It plays a crucial role in processing antigens for presentation on MHC class I molecules and in regulating cytokine production. The immunoproteasome is composed of three catalytic subunits: LMP2 ($\beta 1i$), MECL-1 ($\beta 2i$), and LMP7 ($\beta 5i$), which replace their constitutive counterparts ($\beta 1$, $\beta 2$, and $\beta 5$) in the standard proteasome.

ML604440 is a potent and specific inhibitor of the LMP2 subunit. Research has shown that while **ML604440** alone can have modest effects, its inhibitory activity is significantly enhanced when used in combination with an inhibitor of the LMP7 subunit, demonstrating a synergistic relationship in modulating immune responses.[1][2][3] This synergy is critical for observing significant anti-inflammatory effects in various disease models.[1][2] These application notes will detail protocols for assessing the activity of **ML604440**, both alone and in combination with LMP7 inhibitors, in relevant cell-based assays.

Data Presentation

Table 1: Effective Concentrations of ML604440 in Cell-Based Assays

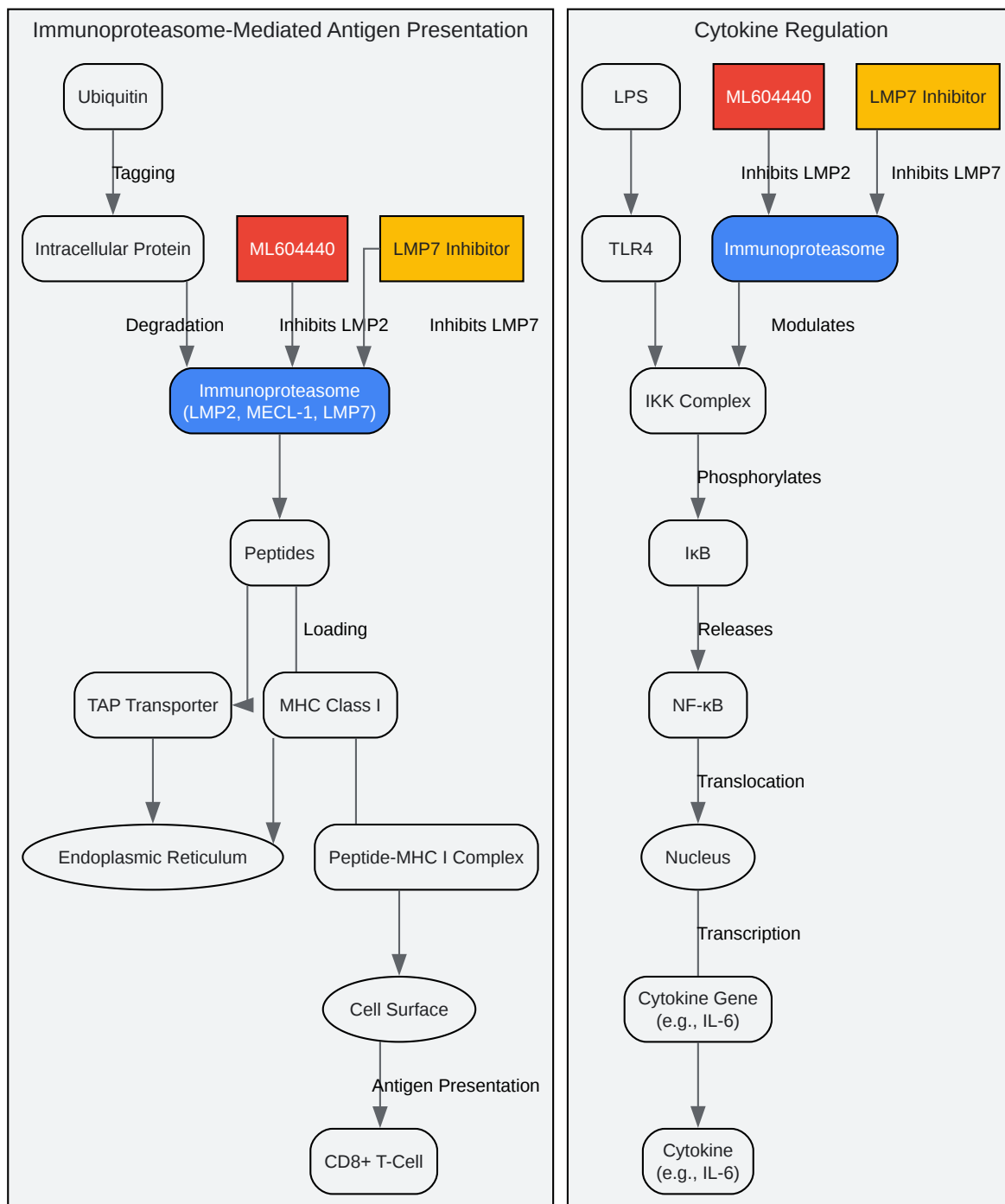
Assay Type	Cell Type	ML604440 Concentration	Observation	Reference
T-cell Activation	Human PBMCs	300 nM	No significant effect on CD25 expression.	[4]
T-cell Differentiation (Th1)	Human CD4+ T-cells	300 nM	No influence on Th1 polarization.	[5]
T-cell Differentiation (Th17)	Mouse CD4+ T-cells	300 nM	No significant inhibition of Th17 differentiation.[3]	[3]
Cytokine (IL-6) Secretion	Mouse Splenocytes, Human PBMCs	300 nM	No significant inhibition of IL-6 secretion when used alone.	
MHC Class I Surface Expression	Mouse Splenocytes	300 nM	No significant influence on H-2Kb surface expression when used alone.	

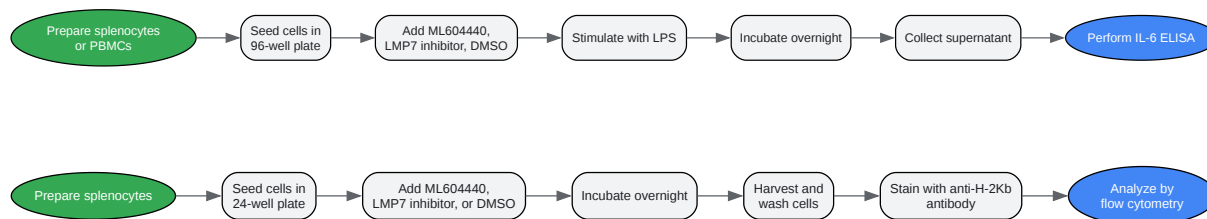
Table 2: Synergistic Effect of ML604440 and LMP7 Inhibitor (PRN1126) on IL-6 Secretion

Cell Type	Treatment	IL-6 Secretion (relative to control)	Reference
Mouse Splenocytes	DMSO (Control)	~100%	
Mouse Splenocytes	ML604440 (300 nM)	No significant change	
Mouse Splenocytes	PRN1126 (300 nM)	No significant change	
Mouse Splenocytes	ML604440 (300 nM) + PRN1126 (300 nM)	Significant reduction	
Human PBMCs	DMSO (Control)	~100%	
Human PBMCs	ML604440 (300 nM)	No significant change	
Human PBMCs	PRN1126 (300 nM)	No significant change	
Human PBMCs	ML604440 (300 nM) + PRN1126 (300 nM)	Significant reduction	

Signaling Pathway

The immunoproteasome, through its catalytic subunits including LMP2, plays a key role in the processing of intracellular proteins into peptides. These peptides are then transported to the endoplasmic reticulum and loaded onto MHC class I molecules for presentation to CD8+ T-cells. This process is central to the adaptive immune response against infected or malignant cells. Furthermore, the immunoproteasome is implicated in the regulation of cytokine production, partly through its influence on the NF- κ B signaling pathway. Inhibition of LMP2 by **ML604440** can interfere with these processes.





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